Ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate, also known as IN04 in some studies, is a synthetic compound belonging to the class of 1,3,4-oxadiazole derivatives. This class of compounds has garnered significant attention in scientific research due to their diverse biological activities. [] In particular, ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been investigated for its potential as a Leucine-rich repeat kinase 1 (LRRK1) inhibitor. []
While the provided literature does not detail the specific synthesis of ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate, a general approach to synthesizing 1,3,4-oxadiazole derivatives, including those with thioacetate moieties, is outlined in the literature. [] This approach generally involves reacting a hydrazide with carbon disulfide in an alkaline environment, followed by alkylation with an alkyl halide, such as ethyl chloroacetate, in the presence of a base like anhydrous potassium carbonate. []
Ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate consists of a central 1,3,4-oxadiazole ring substituted at the 2-position with a thioacetate group and at the 5-position with a 3,5-dimethoxyphenyl group. [] The molecular structure dictates the compound's interactions with biological targets and influences its physicochemical properties.
Scientific research has primarily focused on investigating ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate as a potential inhibitor of LRRK1. [] This enzyme has been implicated in bone metabolism and is considered a potential therapeutic target for bone-related disorders like osteoporosis. []
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0